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molecular formula C10H9NO3 B034320 4-methoxyindole-2-carboxylic acid CAS No. 103260-65-7

4-methoxyindole-2-carboxylic acid

Cat. No. B034320
M. Wt: 191.18 g/mol
InChI Key: ZZAVIQXQBBOHBB-UHFFFAOYSA-N
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Patent
US08754107B2

Procedure details

A mixture of 4-methoxy-1H-indole-2-carboxylic acid methyl ester (0.448 g, 2.18 mmol) in potassium hydroxide (0.612 g, 10.9 mmol) and EtOH (111 mL) was stirred at ambient temperature for about 16 h. The reaction mixture was concentrated in vacuo and the residue portioned between water (10 mL) and Et2O (10 mL). The aqueous portion was separated and acidified by the addition of 1N aqueous HCl, then extracted with Et2O (2×10 mL). The combined organic extracts were washed with brine (10 mL), dried over MgSO4, filtered, and concentrated in vacuo to give 4-methoxy-1H-indole-2-carboxylic acid (0.371 g, 89%) as a white solid which was used in subsequent reactions without further purification. 1H NMR (d6 DMSO, 400 MHz) 12.84 (1H, s), 11.74 (1H, s), 7.15 (1H, t), 7.00-7.03 (2H, m), 6.52 (1H, d), and 3.87 (3H, s).
Quantity
0.448 g
Type
reactant
Reaction Step One
Quantity
0.612 g
Type
reactant
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[C:11]([O:14][CH3:15])[CH:10]=[CH:9][CH:8]=2)=[O:4].[OH-].[K+]>CCO>[CH3:15][O:14][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:12]=1[CH:13]=[C:5]([C:3]([OH:4])=[O:2])[NH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.448 g
Type
reactant
Smiles
COC(=O)C=1NC2=CC=CC(=C2C1)OC
Name
Quantity
0.612 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
111 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for about 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The aqueous portion was separated
ADDITION
Type
ADDITION
Details
acidified by the addition of 1N aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×10 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C2C=C(NC2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.371 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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